3-Azido-3-methylbutanoic acid
CAS No.: 105090-72-0
Cat. No.: VC4494358
Molecular Formula: C5H9N3O2
Molecular Weight: 143.146
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105090-72-0 |
---|---|
Molecular Formula | C5H9N3O2 |
Molecular Weight | 143.146 |
IUPAC Name | 3-azido-3-methylbutanoic acid |
Standard InChI | InChI=1S/C5H9N3O2/c1-5(2,7-8-6)3-4(9)10/h3H2,1-2H3,(H,9,10) |
Standard InChI Key | HGBYXYUFWAJPSP-UHFFFAOYSA-N |
SMILES | CC(C)(CC(=O)O)N=[N+]=[N-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The structure of 3-azido-3-methylbutanoic acid consists of a four-carbon chain with a methyl group and an azido moiety attached to the third carbon, terminated by a carboxylic acid group. The SMILES notation (CC(C)(CC(=O)O)N=[N+]=[N-]) and InChIKey (HGBYXYUFWAJPSP-UHFFFAOYSA-N) provide precise stereochemical details . The azido group’s linear geometry and high energy content make the compound reactive under specific conditions, particularly in cycloaddition reactions .
Physical Characteristics
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₉N₃O₂ | |
Molecular Weight | 143.14 g/mol | |
Appearance | Liquid | |
Storage Conditions | 2–8°C (dry, sealed) | |
Exact Mass | 143.069 Da | |
LogP | 1.00 |
Notably, data on melting/boiling points and solubility in aqueous systems remain underexplored in published literature. The compound’s liquid state at room temperature suggests moderate volatility, while its LogP value indicates moderate lipophilicity .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 3-azido-3-methylbutanoic acid typically involves nucleophilic substitution of a halogenated precursor with sodium azide (NaN₃). For example, 3-bromo-3-methylbutanoic acid can react with NaN₃ in polar aprotic solvents like dimethylformamide (DMF) to yield the azido derivative . Alternative pathways include:
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Oxidation of Alcohols: 3-Azido-3-methylbutanol may undergo oxidation using Jones reagent (CrO₃/H₂SO₄) to form the carboxylic acid .
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Carbodiimide-Mediated Activation: Intermediate acyl chlorides, such as 3-azido-3-methylbutanoyl chloride, can be hydrolyzed to the acid under controlled conditions .
Chemical Reactivity and Applications
Click Chemistry and Bioconjugation
The azido group participates in strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient conjugation with cyclooctynes. This reactivity is exploited in:
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Peptide Modification: Site-specific labeling of proteins via azide-terminal linkers .
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Polymer Synthesis: Azido-alkyne “click” reactions to create dendrimers and hydrogels .
Pharmaceutical Intermediates
3-Azido-3-methylbutanoic acid serves as a precursor to valganciclovir hydrochloride, an antiviral agent. The azido group acts as a masked amine, which is reduced to an amino group during synthesis . Recent patents also highlight its role in prodrug formulations targeting cancer and infectious diseases .
Analytical Characterization
Chromatographic Methods
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Normal-Phase HPLC: Chiralpak IA columns with hexane/ethanol/isopropanol mobile phases resolve enantiomers, critical for ensuring pharmaceutical-grade purity .
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LC-MS: Electrospray ionization (ESI) in negative mode detects the [M-H]⁻ ion at m/z 142.0, enabling quantification in biological matrices .
Spectroscopic Techniques
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IR Spectroscopy: Peaks at 2100 cm⁻¹ (azide stretch) and 1700 cm⁻¹ (C=O) confirm functional groups .
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NMR: ¹H NMR signals at δ 1.2–1.4 ppm (methyl groups) and δ 2.5–3.0 ppm (CH₂ adjacent to azide) provide structural validation .
Comparison with Related Compounds
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